molecular formula C10H18O3 B7784723 3-(Diethoxymethoxy)-3-methylbut-1-yne CAS No. 890093-56-8

3-(Diethoxymethoxy)-3-methylbut-1-yne

Cat. No.: B7784723
CAS No.: 890093-56-8
M. Wt: 186.25 g/mol
InChI Key: BWVJPCTXANROFA-UHFFFAOYSA-N
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Description

3-(Diethoxymethoxy)-3-methylbut-1-yne is an organic compound with a unique structure that includes an alkyne group, a methoxy group, and two ethoxy groups attached to a butyne backbone. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethoxymethoxy)-3-methylbut-1-yne typically involves the reaction of 3-methylbut-1-yne with diethoxymethane in the presence of a strong acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Diethoxymethoxy)-3-methylbut-1-yne can undergo various types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes or alkenes.

    Substitution: The methoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones or carboxylic acids, while reduction can produce alkanes or alkenes.

Scientific Research Applications

3-(Diethoxymethoxy)-3-methylbut-1-yne has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-(Diethoxymethoxy)-3-methylbut-1-yne exerts its effects involves its interaction with various molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, while the methoxy and ethoxy groups can undergo nucleophilic substitution. These reactions can lead to the formation of new chemical entities with specific biological or chemical activities.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbut-1-yne: Lacks the diethoxymethoxy group, making it less reactive in certain types of reactions.

    Diethoxymethane: Does not contain the alkyne group, limiting its use in cycloaddition reactions.

    3-(Methoxymethoxy)-3-methylbut-1-yne: Similar structure but with a methoxymethoxy group instead of diethoxymethoxy, affecting its reactivity and applications.

Uniqueness

3-(Diethoxymethoxy)-3-methylbut-1-yne is unique due to the presence of both the alkyne and diethoxymethoxy groups, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields of research and industry.

Properties

IUPAC Name

3-(diethoxymethoxy)-3-methylbut-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-6-10(4,5)13-9(11-7-2)12-8-3/h1,9H,7-8H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVJPCTXANROFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(OCC)OC(C)(C)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801286879
Record name 3-(Diethoxymethoxy)-3-methyl-1-butyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801286879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890093-56-8
Record name 3-(Diethoxymethoxy)-3-methyl-1-butyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890093-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Diethoxymethoxy)-3-methyl-1-butyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801286879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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